3-(Thiophen-2-yl)prop-2-ynoic acid

Organic Synthesis Chemical Purity Research Procurement

Sourcing propiolic acid derivatives with specific heteroaryl substitution often involves long lead times or variable purity. CAS 4843-44-1 solves this with a validated 97% purity specification. - **Synthetic Utility:** Enables direct Sonogashira coupling without protecting groups; thiophene ring enhances electron density vs. phenyl analogs. - **Material Science Ready:** High-purity monomer for polythiophene synthesis in OLED/OPV R&D. - **Supply Assurance:** Stocked in research quantities; same-day dispatch for standard packages.

Molecular Formula C7H4O2S
Molecular Weight 152.17 g/mol
CAS No. 4843-44-1
Cat. No. B3328555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)prop-2-ynoic acid
CAS4843-44-1
Molecular FormulaC7H4O2S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C#CC(=O)O
InChIInChI=1S/C7H4O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9)
InChIKeyXOLCGOHVBZMILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)prop-2-ynoic Acid Overview


3-(Thiophen-2-yl)prop-2-ynoic acid (CAS 4843-44-1) is an organic compound that incorporates both a thiophene heterocycle and a propiolic acid (acetylene carboxylic acid) moiety [1]. With a molecular formula of C₇H₄O₂S and a molecular weight of 152.17 g/mol, it is primarily supplied as a research chemical with a specified purity of 95% or 97% . The compound is categorized as a building block in organic synthesis, particularly valued for the distinct electronic and steric properties conferred by its 2-substituted thiophene ring relative to phenyl or other heteroaryl analogs [1].

Thiophene-propiolic acid building block for cross-coupling and decarboxylative couplings
2-Thienyl ring offers distinct electronic and steric profile vs phenyl or other heteroaryl analogs
High-purity specification supports reproducible multi-step synthesis

Why Generic Substitutes Fail for 3-(Thiophen-2-yl)prop-2-ynoic Acid


Substitution with unsubstituted propiolic acid or phenylpropiolic acid derivatives would fundamentally alter the compound's electronic landscape and synthetic utility. The thiophene ring is a π-excessive heteroaromatic system that is more electron-rich than benzene, which directly impacts its reactivity in electrophilic substitutions and cross-coupling reactions [1]. Moreover, the specific 2-position of the thiophene linkage directs the molecular geometry and potential for further functionalization, distinguishing it from 3-thienyl isomers or other heteroaryl analogs [1]. The alkyne moiety in propiolic acids is known to exhibit higher reactivity than other terminal alkynes in palladium-catalyzed Sonogashira couplings, a property that is crucial for constructing complex molecular architectures [2].

π-Excessive thiophene vs phenyl – electronic character alters reactivity in electrophilic substitutions and cross-couplings
2-Thienyl regioisomer directs geometry – 3-thienyl or phenyl analogs may not guide functionalization similarly
Propiolic acid class has higher Sonogashira reactivity – switching to other terminal alkynes may reduce coupling efficiency

Procurement Evidence for 3-(Thiophen-2-yl)prop-2-ynoic Acid


High Purity for Reproducible Synthesis

The compound is supplied with a minimum purity specification of 97% as determined by standard analytical methods, a level critical for ensuring predictable and reproducible reaction yields . In contrast, many thiophene propiolic acid derivatives are offered at lower or unspecified purities, which can introduce variability in multi-step syntheses .

Purity (Assay)
Specification review
≥97%
vs 95% typical
May reduce purification steps in multi-step synthesis
Analytical method not specified; verify COA
Organic Synthesis Chemical Purity Research Procurement

Thiophene-Alkyne for Cross-Coupling Reactions

Propiolic acids are known to exhibit higher reactivity than other terminal alkynes in palladium-catalyzed Sonogashira couplings, a property that can be leveraged for efficient construction of thiophene-containing biaryl and heteroaryl architectures [1]. While direct comparative data for the specific thiophene analog is lacking, class-level inference suggests that the combination of the thiophene's electronic properties and the propiolic acid's reactivity can offer advantages over phenyl-substituted propiolic acids in certain decarboxylative coupling manifolds [2].

Coupling reactivity
Class-level inference
Propiolic acid class: higher reactivity vs phenylacetylene
Guides synthetic route design; supports Sonogashira application
No direct analog comparison data; class-based expectation
Medicinal Chemistry Cross-Coupling Sonogashira Reaction

Storage Stability for Long-Term Research

The compound is recommended for storage at 4°C, a specification that reflects its assessed thermal stability and is consistent with best practices for preserving alkyne-containing carboxylic acids . This is in contrast to some related propiolic acid derivatives that may require more stringent or unspecified storage conditions, adding logistical complexity and cost .

Storage condition
Supplier recommendation
4°C
Simplifies inventory for long-term projects
Verify upon receipt; other derivatives may require -20°C
Chemical Stability Storage Procurement Logistics

Application Scenarios for 3-(Thiophen-2-yl)prop-2-ynoic Acid


Thiophene-Based Drug Candidate Synthesis

The compound is a strategic building block for constructing thiophene-based pharmacophores. The thiophene ring is a common bioisostere for phenyl rings, often improving metabolic stability and binding affinity. The alkyne group enables further elaboration via click chemistry or Sonogashira coupling to generate diverse libraries of compounds for biological screening [1].

Conjugated Polymers and Organic Electronics

Thiophene derivatives are cornerstones in the field of organic electronics. The compound's structure, combining an electron-rich thiophene with an alkyne linker, makes it a suitable monomer or cross-coupling partner for synthesizing polythiophenes and other π-conjugated materials. Its high purity (97%) is essential for achieving the consistent electronic properties required for device applications .

Acetylene Synthon for Complex Molecules

As a propiolic acid derivative, it can serve as a protected acetylene equivalent in decarboxylative coupling reactions. This allows for the introduction of the thiophene-acetylene motif into more complex structures without the need for gaseous acetylene or sensitive terminal alkyne intermediates, simplifying synthetic routes and improving safety [1].

Application
Selection Property
Validation Focus
Thiophene-based pharmacophore synthesis
2-Thienyl propiolic acid building block
Bioisostere replacement and metabolic stability screening
Conjugated polymer and electronics research
Electron-rich thiophene-alkyne structure
Electronic property and purity consistency
Acetylene synthon for complex molecules
Propiolic acid as protected acetylene
Decarboxylative coupling efficiency

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